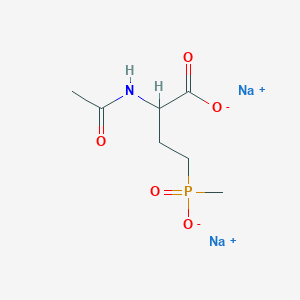

N-Acetyl Glufosinate Sodium

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with the reaction of glufosinate with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Conditions

NAG is synthesized via controlled acetylation of glufosinate followed by sodium salt formation. Key methods include:

Acetylation Protocol

-

Glufosinate reacts with acetic anhydride in alkaline conditions (NaOH) at 70–90°C to form N-acetyl glufosinate .

-

Critical parameters :

Sodium Salt Formation

Chemical Reaction Types

NAG participates in three primary reaction categories:

Notable Observations

-

Oxidation Stability : NAG resists aerial oxidation due to its acetylated amine group, unlike glufosinate, which readily oxidizes .

-

Hydrolysis Sensitivity : The acetyl group hydrolyzes under strong acidic (pH <2) or alkaline (pH >12) conditions, regenerating glufosinate .

Biological Degradation

-

Mammalian Systems : NAG is excreted unchanged (>70% in feces) with minimal hepatic metabolism, indicating low enzymatic interaction .

-

Plant Systems : Rapidly hydrolyzed to glufosinate in non-resistant plants, enabling herbicidal activity .

Aquatic Stability

Comparative Reactivity with Analogues

| Parameter | This compound | Glufosinate |

|---|---|---|

| Oxidation Rate | 0.02 h⁻¹ (H₂O₂, pH 7) | 0.15 h⁻¹ (H₂O₂, pH 7) |

| Hydrolysis Rate | 0.5% degradation/day (pH 7) | 5% degradation/day (pH 7) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |

Key Insight : Acetylation significantly enhances stability against hydrolysis and thermal decomposition compared to glufosinate .

Derivatization for Detection

-

NAG is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) for LC-MS/MS analysis, achieving a detection limit of 0.01 ppm .

Glutamine Synthetase Inhibition

While not a direct chemical reaction, NAG’s bioactivity stems from its structural analogy to glutamate, competitively inhibiting glutamine synthetase (GS) :

Wissenschaftliche Forschungsanwendungen

Introduction to N-Acetyl Glufosinate Sodium

This compound (CAS Number: 133659-60-6) is a metabolite of the herbicide glufosinate, which is widely used in agriculture for weed control. This compound has garnered attention not only for its role as a herbicide metabolite but also for its potential applications in scientific research and environmental studies. Its unique chemical properties make it a valuable subject for various analytical methodologies, particularly in the assessment of pesticide residues and environmental monitoring.

Analytical Chemistry

This compound is primarily utilized in analytical chemistry, particularly in the development of methods to detect and quantify pesticide residues in various matrices such as soil, water, and food products.

Case Study: LC-MS/MS Method Development

A significant application involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous analysis of polar pesticides, including N-Acetyl Glufosinate. This method enables the detection of trace amounts of pesticides in complex biological matrices, which is essential for ensuring food safety and compliance with regulatory standards .

Environmental Monitoring

The compound serves as an important marker for environmental monitoring due to its presence as a metabolite of glufosinate. Its detection can provide insights into the usage patterns of herbicides and their degradation products in ecosystems.

Environmental Impact Assessment

Studies have employed this compound to assess the environmental impact of agricultural practices on local ecosystems. By monitoring its levels in soil and water samples, researchers can evaluate the persistence and mobility of glufosinate residues, aiding in risk assessments related to agricultural runoff .

Toxicological Studies

Research involving this compound also extends into toxicology, where it is examined for its potential effects on human health and non-target organisms.

Toxicological Profile

Investigations into the toxicological effects have focused on understanding how exposure to this compound might influence metabolic pathways in mammals and other organisms. Such studies are critical for establishing safety guidelines and regulatory measures concerning pesticide use .

Agricultural Research

In agricultural research, this compound is studied for its role in herbicide efficacy and resistance management.

Herbicide Resistance Studies

Research has shown that understanding the metabolic pathways involving N-Acetyl Glufosinate can help develop strategies to manage herbicide resistance in weed populations. This knowledge is vital for creating sustainable agricultural practices that minimize reliance on chemical controls .

Wirkmechanismus

The primary mechanism of N-Acetyl Glufosinate Sodium involves its role as a chelating agent. It inhibits the formation of complexes between metal ions and other molecules, thereby ensuring the stability and preventing the degradation of proteins and other biomolecules . Additionally, it binds to proteins and other biomolecules, enhancing their stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glufosinate: The parent compound of N-Acetyl Glufosinate Sodium, used as a non-selective herbicide.

N-Acetyl-D-glucosamine 6-phosphate sodium salt: Another acetylated compound with similar chelating properties.

Sitaxentan sodium salt: A compound with similar sodium salt structure but different applications.

Uniqueness

This compound is unique due to its specific acetylation, which enhances its stability and chelating properties compared to its parent compound, glufosinate . This makes it particularly valuable in scientific research applications where stability and prevention of degradation are crucial .

Biologische Aktivität

N-Acetyl Glufosinate Sodium (NAG) is a metabolite of glufosinate-ammonium, a widely used herbicide. Understanding its biological activity is crucial for assessing its environmental impact, safety, and efficacy in agricultural applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and case studies.

Overview of this compound

This compound is primarily recognized for its role in herbicide-tolerant crops. It is formed through the metabolic conversion of glufosinate in genetically modified organisms (GMOs) that express the phosphinothricin acetyltransferase (PAT) enzyme. This transformation allows plants to detoxify glufosinate, rendering it non-phytotoxic and thus safe for use in agricultural practices.

Absorption and Distribution

Research indicates that N-Acetyl Glufosinate exhibits limited absorption when administered. In studies involving rats, less than 10% of the administered dose was absorbed, with rapid excretion predominantly occurring via feces (over 70% of the dose) within the first 24 hours . The compound demonstrated higher concentrations in kidney and liver tissues compared to plasma, suggesting a significant distribution in these organs while showing limited penetration of the blood-brain barrier .

Excretion

The excretion profile of N-Acetyl Glufosinate shows that it is primarily eliminated unchanged in feces, with minimal amounts detected in urine. This rapid excretion pattern underscores its low bioaccumulation potential in mammals .

N-Acetyl Glufosinate functions as an inhibitor of the enzyme glutamine synthetase (GS), similar to its parent compound glufosinate. However, it does not exhibit phytotoxic effects because it does not inhibit GS in genetically modified plants expressing PAT . The inhibition of GS leads to an accumulation of ammonia and changes in amino acid levels, which can result in oxidative stress due to increased reactive oxygen species (ROS) production .

Herbicide-Tolerant Crops

A significant body of research has focused on the role of N-Acetyl Glufosinate in herbicide-tolerant crops. For instance, studies have shown that crops engineered to metabolize glufosinate into N-acetyl glufosinate exhibit reduced phytotoxicity while maintaining effective weed control . In genetically modified soybean varieties, N-acetyl glufosinate was identified as a major residue following herbicide application, demonstrating its metabolic pathway's efficiency .

Toxicological Evaluations

Toxicological assessments have revealed that N-Acetyl Glufosinate has a lower toxicity profile compared to glufosinate. For example, subchronic exposure studies indicate that NAG does not significantly inhibit GS activity at concentrations relevant to agricultural use . Additionally, no significant neurotoxic effects were observed at typical exposure levels, further supporting its safety as a metabolite in treated crops .

Comparative Data Table

The following table summarizes key findings related to the biological activity and safety profile of N-Acetyl Glufosinate:

| Parameter | N-Acetyl Glufosinate | Glufosinate |

|---|---|---|

| Absorption | <10% | Variable |

| Primary Excretion Route | Feces (>70%) | Feces |

| Toxicity Level | Low | Moderate |

| Enzyme Inhibition | No | Yes |

| Phytotoxic Effects | None | Present |

| Residue in GM Crops | Major | Minor |

Eigenschaften

IUPAC Name |

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601280 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133659-60-6 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.